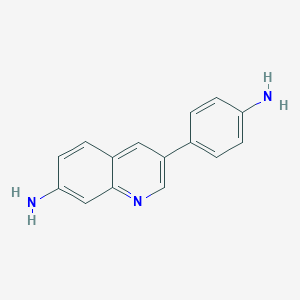
3-(4-Aminophenyl)quinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)quinolin-7-amine is a nitrogen-containing heterocyclic compound with a molecular formula of C15H13N3. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives are often used in medicinal chemistry due to their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)quinolin-7-amine can be achieved through various methods. One common approach involves the reaction of 4-nitroaniline with 2-aminobenzophenone under acidic conditions, followed by reduction of the nitro group to an amine . Another method includes the cyclization of 2-aminobenzophenone with 4-aminobenzonitrile in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenyl)quinolin-7-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic properties, such as anti-inflammatory and antimalarial activities.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)quinolin-7-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens. Additionally, it may interact with DNA, preventing the replication of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinolin-4-amine: Known for its antimicrobial and anticancer properties.
4-Aminoquinoline: Widely used as an antimalarial agent.
7-Chloroquinoline: Exhibits significant antibacterial activity
Uniqueness
3-(4-Aminophenyl)quinolin-7-amine stands out due to its unique combination of an amino group and a quinoline ring, which enhances its biological activity and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
105938-17-8 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-(4-aminophenyl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-9H,16-17H2 |
InChI-Schlüssel |
PRDGMRMGXGCKIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


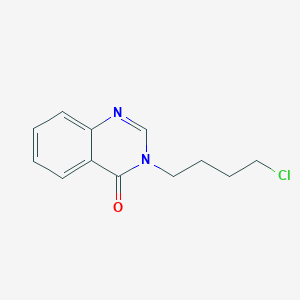

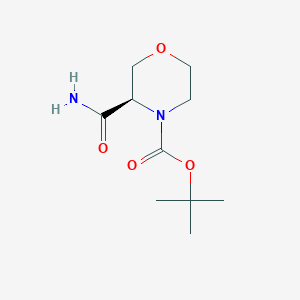
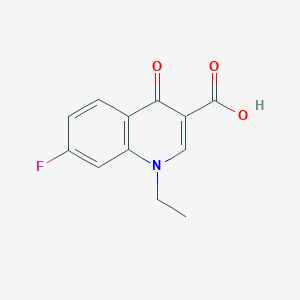
![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)

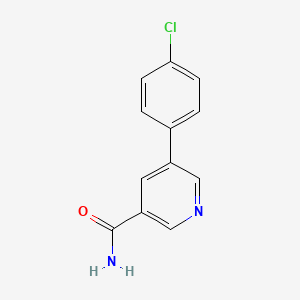


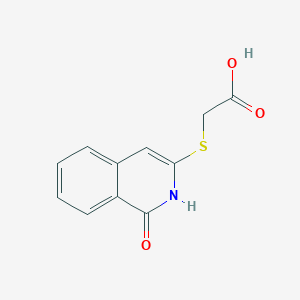


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
